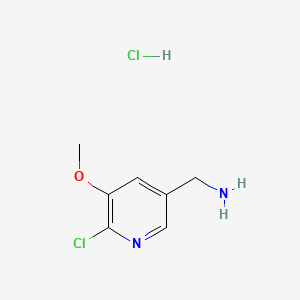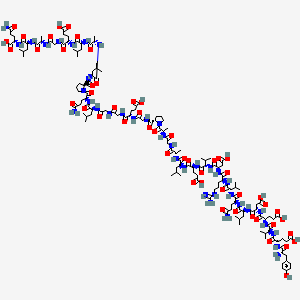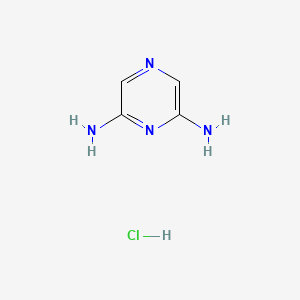
3-N-Boc-5/'/'-O-dimethoxytrityl-3/'/'-fluoro-thymidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-N-Boc-5’‘-O-dimethoxytrityl-3’'-fluoro-thymidine: is a synthetic nucleoside analog. It is characterized by the presence of a fluorine atom at the 3’ position of the sugar ring, a dimethoxytrityl group at the 5’ position, and a tert-butyloxycarbonyl (Boc) group at the N3 position of the thymine base. This compound is primarily used in the synthesis of modified nucleic acids and has applications in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-N-Boc-5’‘-O-dimethoxytrityl-3’'-fluoro-thymidine typically involves multiple steps:
Protection of the Thymidine Base: The thymine base is protected by attaching a tert-butyloxycarbonyl (Boc) group at the N3 position.
Fluorination: The 3’ position of the sugar ring is fluorinated using appropriate fluorinating agents.
Dimethoxytritylation: The 5’ position of the sugar ring is protected by attaching a dimethoxytrityl (DMT) group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used to produce the compound in bulk.
Purification: The product is purified using techniques such as column chromatography and recrystallization to ensure high purity.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups of the sugar ring.
Reduction: Reduction reactions can occur at the carbonyl groups of the thymine base.
Substitution: The fluorine atom at the 3’ position can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of the sugar ring.
Reduction: Reduced derivatives of the thymine base.
Substitution: Substituted nucleoside analogs with different functional groups at the 3’ position.
科学的研究の応用
Chemistry:
DNA Synthesis: The compound is used as a precursor for the incorporation of fluoropyrimidines into synthetic DNA, which helps in studying DNA stability and interactions.
Biology:
DNA-Protein Interactions: It is used to study how proteins interact with DNA containing fluoropyrimidines, providing insights into biological processes.
Medicine:
Antisense Oligonucleotides: The compound is incorporated into antisense oligonucleotides to improve their stability and affinity for target mRNA, which is useful in gene therapy.
Industry:
Nucleic Acid Research: It is valuable for studying nucleic acids and developing new therapeutic interventions.
作用機序
The mechanism of action of 3-N-Boc-5’‘-O-dimethoxytrityl-3’‘-fluoro-thymidine involves its incorporation into synthetic DNA. The fluorine atom at the 3’ position affects the stability of DNA duplexes, while the dimethoxytrityl and Boc groups protect the molecule during synthesis. The compound interacts with various molecular targets, including DNA polymerases and other enzymes involved in nucleic acid metabolism.
類似化合物との比較
3’-Deoxy-3’-fluorothymidine: Lacks the Boc and DMT protecting groups.
5’-O-Dimethoxytritylthymidine: Lacks the fluorine atom at the 3’ position.
3-N-Boc-thymidine: Lacks the fluorine atom and the DMT group.
Uniqueness: 3-N-Boc-5’‘-O-dimethoxytrityl-3’'-fluoro-thymidine is unique due to the combination of the fluorine atom, dimethoxytrityl group, and Boc group, which provide specific properties for DNA synthesis and stability studies.
特性
CAS番号 |
138685-99-1 |
|---|---|
分子式 |
C36H39FN2O8 |
分子量 |
646.712 |
IUPAC名 |
[(2R,3R,4S,5R)-4-fluoro-2-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxymethyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C36H39FN2O8/c1-23-20-39(34(42)38-31(23)40)32-29(37)30(44-22-45-33(41)35(2,3)4)28(47-32)21-46-36(24-12-8-6-9-13-24,25-14-10-7-11-15-25)26-16-18-27(43-5)19-17-26/h6-20,28-30,32H,21-22H2,1-5H3,(H,38,40,42)/t28-,29+,30-,32-/m1/s1 |
InChIキー |
PFCXEGIEWDGXHF-FHRWSLRQSA-N |
SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=C(C=C5)OC)OCOC(=O)C(C)(C)C)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Fluoro-4-[2-(trifluoromethoxy)phenyl]benzoic acid](/img/structure/B597489.png)










